N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide
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Overview
Description
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, a phenoxybenzamide moiety, and a methylpyrimidinyl group. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
The compound binds to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases affects multiple biochemical pathways. These pathways are involved in cell growth and division, and their disruption can lead to the death of cancer cells . .
Result of Action
The result of the compound’s action is the inhibition of tyrosine kinases, leading to disruption of cell growth and division pathways. This disruption can lead to the death of cancer cells, making the compound potentially useful in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzenesulfonamide with 4-methylpyrimidine-2-carboxylic acid under anhydrous conditions to form the sulfamoyl intermediate.
Coupling with Phenoxybenzamide: The sulfamoyl intermediate is then coupled with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrimidinyl rings, where nucleophiles such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide
- **N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-nitrobenzamide
- **N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopentanecarboxamide
Uniqueness
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-17-15-16-25-24(26-17)28-33(30,31)22-13-9-19(10-14-22)27-23(29)18-7-11-21(12-8-18)32-20-5-3-2-4-6-20/h2-16H,1H3,(H,27,29)(H,25,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGLANPTCPPNEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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